

GSK2188931B basic pharmacology and pharmacokinetics

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Compound Focus: **GSK2188931B**

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Pharmacology and Experimental Data

The table below summarizes the available pharmacodynamic and efficacy data for **GSK2188931B** from a rat model of myocardial infarction (MI) and subsequent in vitro analyses [1].

Aspect	Experimental Model/System	Treatment Protocol	Key Findings and Outcomes
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| **In Vivo Efficacy** | Rat post-myocardial infarction model [1] | **GSK2188931B** (80 mg/kg/d) in chow for 5 weeks post-MI [1] | Improved LV ejection fraction (MI+Veh: 30±2%, MI+GSK: 43±2%) Reduced collagen in non-infarct and peri-infarct zones Reduced macrophage infiltration in peri-infarct zone [1] | | **Direct Cellular Effects (In Vitro)** | Cardiac myocytes [1] | Stimulated with AngII and TNF α [1] | Attenuated myocyte hypertrophy Reduced expression of hypertrophy markers (ANP, β -MHC) [1] | | Cardiac fibroblasts [1] | Stimulated with AngII and TGF β [1] | Reduced collagen synthesis Reduced expression of fibrosis markers (CTGF, Collagen I) [1] | | Monocytes [1] | Stimulated with LPS [1] | Reduced TNF α gene expression [1] | | **Mechanism of Action** | Soluble Epoxide Hydrolase (sEH) inhibition [1] | N/A | The primary mechanism is the inhibition of the sEH enzyme [1]. |

Experimental Protocols

The following methodologies are derived from the referenced study [1].

In Vivo Anti-Remodeling Study

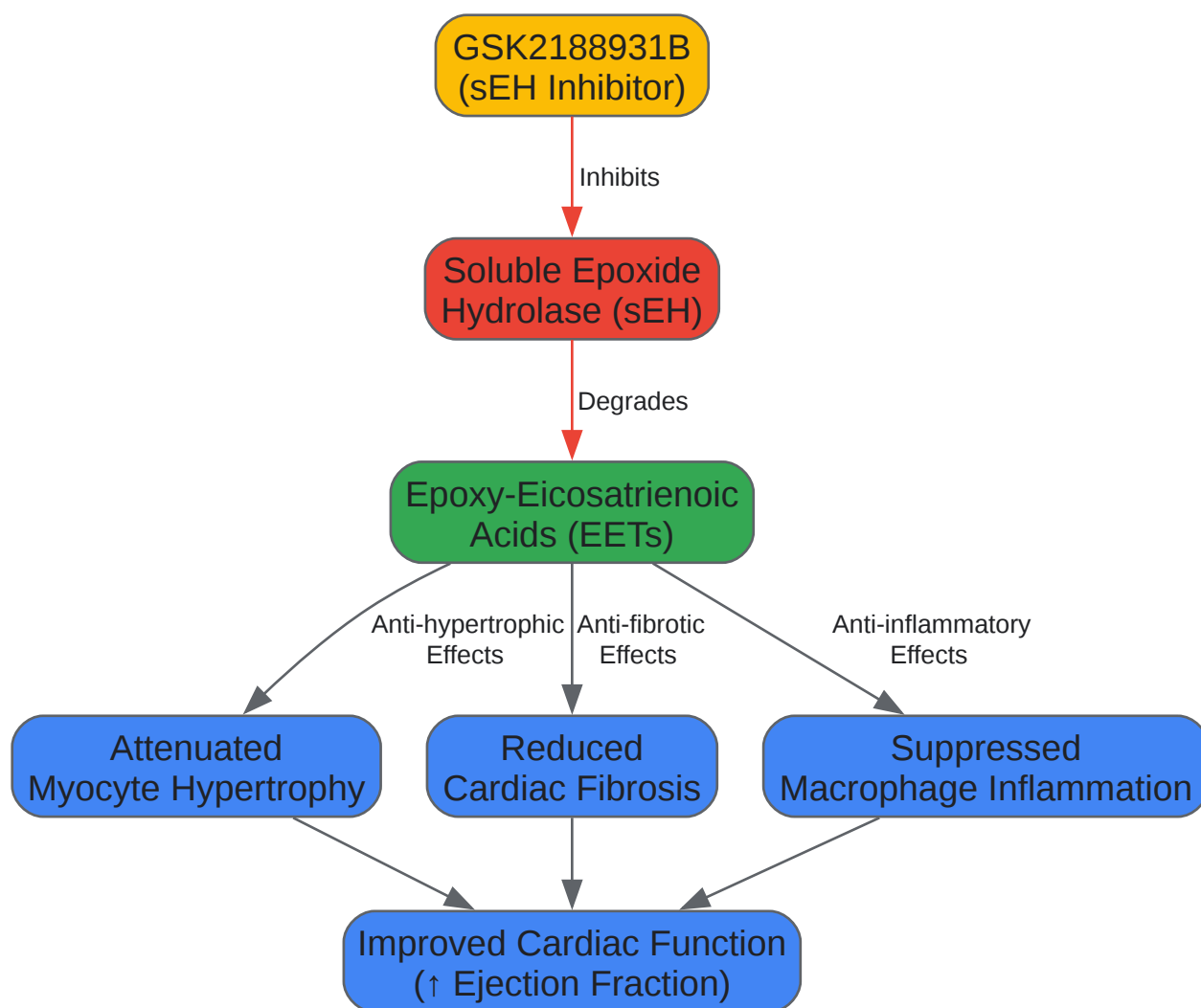
- **Animal Model:** Rats subjected to myocardial infarction (MI).
- **Treatment:** **GSK2188931B** was administered post-MI at a dose of **80 mg/kg/day**, mixed into standard chow.
- **Duration:** Treatment continued for **5 weeks**.
- **Key Assessments:**
 - Cardiac function was assessed by measuring **Left Ventricular (LV) Ejection Fraction**.
 - Structural remodeling was evaluated through histology on LV tissue sections, using:
 - **Picrosirius red (PS) staining** to quantify total collagen content.
 - **Immunohistochemistry for Collagen I (CI)** to identify a key collagen type.
 - Staining for **macrophage infiltration** in the peri-infarct zone.

In Vitro Protocols

- **Myocyte Hypertrophy Assay:**
 - Cardiac myocytes were stimulated with pro-hypertrophic agents (**Angiotensin II (AngII)** and **Tumor Necrosis Factor-alpha (TNF α)**).
 - Hypertrophy was quantified, and the expression of genetic markers **ANP** (atrial natriuretic peptide) and **β -MHC** (beta-myosin heavy chain) was measured.
- **Cardiac Fibroblast Collagen Synthesis Assay:**
 - Cardiac fibroblasts were stimulated with profibrotic agents (**AngII** and **Transforming Growth Factor-beta (TGF β)**).
 - Collagen synthesis was quantified, and the expression of **Connective Tissue Growth Factor (CTGF)** and **Collagen I** genes was analyzed.
- **Monocyte Inflammation Assay:**
 - Monocytes were stimulated with **Lipopolysaccharide (LPS)** to induce inflammation.
 - The expression of the **TNF α** gene was measured as a key inflammatory marker.

sEH Inhibition in Cardiac Repair Signaling

The diagram below illustrates the proposed mechanism of **GSK2188931B** based on general sEH biology and the described pharmacological effects. The signaling pathways impacted by sEH inhibition lead to the observed anti-remodeling, anti-fibrotic, and anti-inflammatory effects [1].



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> Proposed signaling pathway for **GSK2188931B** where soluble epoxide hydrolase (sEH) inhibition stabilizes beneficial EETs, leading to improved cardiac outcomes.

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References

1. Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [GSK2188931B basic pharmacology and pharmacokinetics].

Smolecule, [2026]. [Online PDF]. Available at:

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